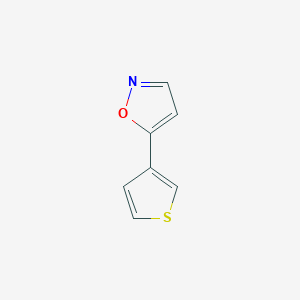

5-(thiophen-3-yl)isoxazole

Description

Structure

3D Structure

Properties

CAS No. |

138716-30-0 |

|---|---|

Molecular Formula |

C7H5NOS |

Molecular Weight |

151.19 g/mol |

IUPAC Name |

5-thiophen-3-yl-1,2-oxazole |

InChI |

InChI=1S/C7H5NOS/c1-3-8-9-7(1)6-2-4-10-5-6/h1-5H |

InChI Key |

PXKGAEGLWIPBFD-UHFFFAOYSA-N |

SMILES |

C1=CSC=C1C2=CC=NO2 |

Canonical SMILES |

C1=CSC=C1C2=CC=NO2 |

Synonyms |

Isoxazole, 5-(3-thienyl)- (9CI) |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Thiophen 3 Yl Isoxazole and Its Derivatives

Regioselective 1,3-Dipolar Cycloaddition Strategies

The [3+2] cycloaddition reaction between a nitrile oxide and an alkyne is a cornerstone for isoxazole (B147169) synthesis. rsc.org However, achieving regioselectivity, particularly when constructing 3,5-disubstituted isoxazoles, is a critical challenge that necessitates careful control over reaction conditions and substrate design.

Nitrile Oxide-Alkyne Cycloadditions for Isoxazole Ring Formation

The 1,3-dipolar cycloaddition of nitrile oxides to alkynes is a highly effective method for constructing the isoxazole ring. nih.gov This reaction can be performed under various conditions, including metal-free approaches, which are often favored for their environmental benefits. rsc.org The in situ generation of the nitrile oxide from an aldoxime using an oxidizing agent is a common and practical approach. rsc.org For instance, the reaction of an appropriate aldoxime with an oxidant in the presence of an alkyne leads to the formation of the desired isoxazole. rsc.org While this method is powerful, controlling the regioselectivity to favor the 3,5-disubstituted product over the 3,4-disubstituted isomer can be challenging, often requiring specific catalysts or reaction conditions. chemrxiv.orgnih.gov

Directed Regioselectivity via Electronic and Steric Control Elements

Achieving high regioselectivity in the cycloaddition reaction is paramount for the efficient synthesis of 5-(thiophen-3-yl)isoxazole. Both electronic and steric factors of the reactants play a crucial role in directing the orientation of the dipole and dipolarophile. numberanalytics.comnih.gov The use of specific directing groups or the inherent electronic properties of the thiophene (B33073) ring can influence the regiochemical outcome. numberanalytics.com For example, the steric hindrance of substituents on the alkyne or the nitrile oxide can favor the formation of one regioisomer over the other. nih.gov Computational studies can also be employed to predict the regioselectivity of the cycloaddition, aiding in the rational design of substrates to achieve the desired isomer. nih.govresearchgate.net

Cross-Coupling Reactions for Thiophene Moiety Installation

An alternative and powerful strategy for the synthesis of this compound involves the initial formation of a functionalized isoxazole ring, followed by the introduction of the thiophene moiety via a cross-coupling reaction. This approach offers high modularity, allowing for the late-stage introduction of diverse thiophene groups.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation at Isoxazole C5

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for forming carbon-carbon bonds. tcichemicals.comlibretexts.org In this context, a 5-halo-isoxazole derivative can be coupled with a thiophene-3-boronic acid or its ester in the presence of a palladium catalyst and a base. tcichemicals.comnih.gov This reaction is known for its mild conditions and tolerance of a wide range of functional groups, making it highly suitable for complex molecule synthesis. tcichemicals.comresearchgate.net The efficiency of the Suzuki-Miyaura coupling can be influenced by the choice of palladium catalyst, ligands, base, and solvent system. tcichemicals.comscirp.org

Table 1: Examples of Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation

| Entry | Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |

| 1 | 3-Chloroindazole | Phenylboronic acid | Pd(OAc)2/SPhos | K3PO4 | Toluene/H2O | 95 |

| 2 | 2-Bromopyridine | 4-Methoxyphenylboronic acid | Pd(PPh3)4 | Na2CO3 | Dioxane/H2O | 88 |

| 3 | 4-Iodoanisole | Thiophene-2-boronic acid | PdCl2(dppf) | K2CO3 | DMF | 92 |

This table presents generalized examples of Suzuki-Miyaura couplings to illustrate typical reaction components and is not specific to this compound.

Sonogashira and Negishi Cross-Coupling Approaches for Alkynyl Precursors

The Sonogashira and Negishi cross-coupling reactions provide alternative pathways for the synthesis of the required precursors or the final product itself.

The Sonogashira coupling reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.org This reaction is particularly useful for the synthesis of the thiophene-substituted alkyne precursors needed for the 1,3-dipolar cycloaddition. wikipedia.orgrsc.orgnih.gov For example, coupling 3-ethynylthiophene (B1335982) with a suitable partner can provide the key alkyne intermediate. The acyl Sonogashira reaction, an extension of this method, couples terminal alkynes with acyl chlorides and can be used to synthesize alkynyl ketones, which are versatile intermediates for various heterocycles. mdpi.comresearchgate.net

The Negishi coupling reaction utilizes an organozinc reagent, which is coupled with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and the ability to couple sp3, sp2, and sp hybridized carbon atoms. wikipedia.orgresearchgate.net In the context of this compound synthesis, a 5-halo-isoxazole could be coupled with a thiophen-3-ylzinc reagent. researchgate.netsci-hub.se This method offers a powerful tool for the formation of the C-C bond between the isoxazole and thiophene rings. sci-hub.seresearchgate.net

Table 2: Comparison of Cross-Coupling Reactions

| Reaction | Organometallic Reagent | Catalyst | Key Features |

| Suzuki-Miyaura | Organoboron | Palladium | Mild conditions, high functional group tolerance, commercially available reagents. tcichemicals.comlibretexts.org |

| Sonogashira | Terminal Alkyne | Palladium/Copper | Forms C(sp)-C(sp2) bonds, useful for alkyne synthesis. wikipedia.org |

| Negishi | Organozinc | Palladium/Nickel | High reactivity and functional group tolerance. wikipedia.orgorganic-chemistry.org |

Catalyst Systems and Reaction Condition Optimization for Thiophene Integration

The integration of a thiophene moiety at the 5-position of the isoxazole ring often requires carefully optimized catalytic systems and reaction conditions to achieve high yields and regioselectivity. Palladium-catalyzed cross-coupling reactions are a cornerstone in this field. For instance, a palladium-catalyzed multicomponent reaction involving alkynes, carboxylic acids, and isocyanides has been developed with the assistance of a silver salt under mild conditions. researchgate.net This approach allows for the installation of various substituents on the isoxazole core.

Rhodium catalysts have also been employed in the cascade annulative coupling of 3,5-diarylisoxazoles with alkynes. thieme-connect.de While this method primarily focuses on creating complex fused systems, the synthesis of the starting material, such as 3-phenyl-5-(thiophen-3-yl)isoxazole, highlights the feasibility of incorporating the thiophene ring. thieme-connect.de The reaction of 3-phenyl-5-(thiophen-3-yl)isoxazole with diphenylacetylene (B1204595) in the presence of a rhodium catalyst and a copper acetate (B1210297) oxidant resulted in the formation of a thienopyridine moiety, albeit in low yield. thieme-connect.de

Gold(III) chloride has been shown to be an effective catalyst for the cycloisomerization of α,β-acetylenic oximes, leading to the formation of substituted isoxazoles under moderate conditions. organic-chemistry.org This methodology is versatile, allowing for the selective synthesis of 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles, which can be adapted for the synthesis of thiophene-containing analogs. organic-chemistry.org

The optimization of reaction conditions is crucial. Factors such as the choice of solvent, temperature, and the nature of the base or oxidant can significantly impact the outcome. For example, in the rhodium-catalyzed reaction, copper(II) acetate serves as the oxidant, and the reaction temperature is maintained at 100-120 °C. thieme-connect.de

| Catalyst System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Palladium/Silver Salt | Multicomponent Reaction | Mild conditions, versatile for various substituents. | researchgate.net |

| [Cp*Rh(MeCN)3][SbF6]2 / Cu(OAc)2 | Cascade Annulative Coupling | Forms complex fused systems from isoxazole precursors. | thieme-connect.de |

| AuCl3 | Cycloisomerization | Selective for 3-, 5-, or 3,5-disubstituted isoxazoles. | organic-chemistry.org |

Cyclo-Condensation Approaches to the Isoxazole Ring System

Cyclo-condensation reactions are a fundamental and widely used method for constructing the isoxazole ring. A common approach involves the reaction of a 1,3-dicarbonyl compound or its equivalent with hydroxylamine (B1172632).

One of the most prevalent methods is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. rsc.org The nitrile oxide can be generated in situ from an aldoxime using an oxidizing agent. rsc.orgresearchgate.net For the synthesis of this compound, a thiophene-substituted alkyne would react with a suitable nitrile oxide. The regioselectivity of this reaction is a key consideration, often favoring the 3,5-disubstituted product. organic-chemistry.orgrsc.org

Another strategy involves the condensation of β-ketoesters with hydroxylamine hydrochloride. researchgate.net This can be a one-pot, three-component reaction involving an aldehyde, a ketoester, and hydroxylamine hydrochloride, sometimes facilitated by a catalyst in an aqueous medium. researchgate.net

Furthermore, the reaction of chalcones (α,β-unsaturated ketones) with hydroxylamine hydrochloride is a well-established method for synthesizing 3,5-disubstituted isoxazolines, which can then be aromatized to isoxazoles. researchgate.net To synthesize a this compound derivative, a chalcone (B49325) bearing a thiophen-3-yl group would be the required precursor.

A consecutive coupling-condensation-coupling (C3) synthesis has also been reported for 5-biaryl-substituted isoxazoles, which combines Sonogashira coupling, cyclocondensation, and Suzuki coupling in a one-pot fashion, often assisted by microwave irradiation. researchgate.net This highlights the integration of condensation with other powerful synthetic methods.

| Reactants | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Nitrile Oxide + Alkyne | [3+2] Cycloaddition | Fundamental, often regioselective. | organic-chemistry.orgrsc.org |

| β-Ketoester + Hydroxylamine | Condensation | Can be a one-pot, three-component reaction. | researchgate.net |

| Chalcone + Hydroxylamine | Condensation/Cyclization | Forms isoxazoline (B3343090) intermediate. | researchgate.net |

Modern Synthetic Enhancements

To improve reaction efficiency, reduce reaction times, and move towards more environmentally friendly processes, modern synthetic techniques have been applied to the synthesis of isoxazoles.

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields. researchgate.netmdpi.com The synthesis of isoxazole derivatives via [2+3] cycloaddition reactions is significantly accelerated by microwave irradiation without altering the regioselectivity compared to thermal conditions. researchgate.net

Microwave-assisted synthesis has been successfully applied to the preparation of various isoxazole derivatives, including those with thiophene substituents. researchgate.netmdpi.com For example, the reaction of chalcones with hydroxylamine hydrochloride to form isoxazoles, which takes 6-8 hours under conventional heating, can be completed in 6-10 minutes with improved yields using microwave irradiation. researchgate.net One-pot, uncatalyzed microwave-assisted 1,3-dipolar cycloadditions between in situ generated nitrile oxides and alkynes have also been reported to afford 3,5-disubstituted isoxazoles with shorter reaction times than literature methods. nih.gov

Sonochemistry, the application of ultrasound to chemical reactions, provides another green and efficient synthetic route. Ultrasound irradiation has been used to promote the synthesis of isoxazoles, often leading to higher yields and shorter reaction times compared to conventional methods. rsc.orgnih.govacs.org

For instance, an ultrasound-assisted one-pot, three-component method for the synthesis of diverse isoxazole derivatives has been developed using pyridine (B92270) as an organocatalyst in an aqueous ethanolic solution at room temperature. rsc.org A comparison with conventional methods highlighted the superiority of the ultrasound approach in terms of both yield and reaction time. rsc.org Another study reported the synthesis of 3-alkyl-5-aryl isoxazoles under ultrasound irradiation without a catalyst, offering advantages like easier work-up and mild reaction conditions. nih.gov The synthesis of isoxazoles containing a sulphone moiety has also been successfully carried out under ultrasonic conditions, with some reactions only proceeding under ultrasound irradiation. nih.gov

The development of metal-free synthetic routes is a significant goal in green chemistry to avoid the costs, toxicity, and waste associated with metal catalysts. researchgate.net Several metal-free approaches for isoxazole synthesis have been reported. rsc.orgresearchgate.net

A notable metal-free method involves the use of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst for the synthesis of 5-substituted isoxazoles from propargylic ketones and trimethylsilyl (B98337) azide (B81097) (TMSN3). rsc.org Another approach utilizes a one-pot cascade reaction under ultrasonication with DABCO (1,4-diazabicyclo[2.2.2]octane) as an organocatalyst for the synthesis of isoxazole derivatives from aromatic aldehydes and ethyl nitroacetate. rsc.org

The 1,3-dipolar cycloaddition of nitrile oxides, generated in situ from oximes using an oxidant like sodium hypochlorite, with alkynes is a classic metal-free route to 3,5-disubstituted isoxazoles. rsc.org A metal-free, cascade regio- and stereoselective strategy has been developed for the synthesis of 5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoles from α,β-unsaturated ketones using cost-effective reagents like CF3SO2Na and tBuONO. rsc.org

| Enhancement | Methodology | Advantages | Reference |

|---|---|---|---|

| Microwave-Assisted | [2+3] Cycloaddition, Condensation | Reduced reaction time, improved yields. | researchgate.netresearchgate.netnih.gov |

| Ultrasound-Promoted | Three-component synthesis, Condensation | Higher yields, shorter reaction times, milder conditions. | rsc.orgnih.govnih.gov |

| Metal-Free | TEMPO-catalyzed, Organocatalysis, [3+2] Cycloaddition | Avoids metal toxicity and waste, cost-effective. | rsc.orgresearchgate.netrsc.org |

Chemical Reactivity and Functionalization of 5 Thiophen 3 Yl Isoxazole

Electrophilic Aromatic Substitution on the Thiophene (B33073) Moiety

The thiophene ring is significantly more reactive towards electrophiles than benzene (B151609), with substitution occurring preferentially at the α-positions (C2 and C5). e-bookshelf.de In 5-(thiophen-3-yl)isoxazole, the 3-position of the thiophene ring is occupied, leaving the C2 and C5 positions as the primary sites for electrophilic attack. The isoxazole (B147169) substituent at C3 acts as a deactivating group, but the inherent reactivity of the thiophene ring still allows for substitution reactions to occur.

Electrophilic substitution is generally directed to the C2 position, which is the most activated site. msu.edu For instance, sulfonation of thiophene rings linked to isoxazoles can be achieved using reagents like chlorosulfonic acid to introduce a sulfonyl chloride group. A mechanistic proposal for electrophilic aromatic substitution suggests that the C2 or C5 atom of the thiophene ring attacks the electrophile, forming a stabilized cationic intermediate (a sigma complex), which then loses a proton to restore aromaticity.

Table 1: Predicted Electrophilic Aromatic Substitution Reactions on this compound

| Reaction Type | Reagent | Expected Major Product |

| Nitration | HNO₃/H₂SO₄ | 5-(2-nitrothiophen-3-yl)isoxazole |

| Bromination | Br₂ in Acetic Acid | 5-(2-bromothiophen-3-yl)isoxazole |

| Sulfonation | Fuming H₂SO₄ | This compound-2-sulfonic acid |

| Friedel-Crafts Acylation | Acyl chloride/AlCl₃ | 5-(2-acetylthiophen-3-yl)isoxazole |

Nucleophilic Substitution Reactions on the Isoxazole Ring System

The isoxazole ring itself is generally resistant to direct nucleophilic aromatic substitution due to its electron-rich nature. However, such reactions can be facilitated under specific conditions. One primary method involves the activation of the isoxazole ring by N-alkylation to form a quaternary isoxazolium salt. This process increases the electrophilicity of the ring carbons, making them susceptible to attack by nucleophiles. The attack of a nucleophile, such as an alkoxide, on the isoxazolium salt can lead to ring-opening rather than direct substitution.

Alternatively, the presence of a suitable leaving group on the isoxazole ring, typically at the C3 or C5 positions, can enable nucleophilic substitution. For example, 3-phenyl-5-chloroisoxazole has been shown to react with various nucleophiles, such as alkoxides and thioalkoxides, to replace the chlorine atom. cdnsciencepub.com In the context of this compound, introducing a leaving group at the C3 position would be necessary to promote similar nucleophilic substitution reactions.

Ring-Opening Reactions of the Isoxazole Nucleus

The N-O bond within the isoxazole ring is its most labile feature, making it susceptible to cleavage under various conditions, particularly reductive ones. This reactivity is a cornerstone of isoxazole chemistry, providing a pathway to synthesize a range of acyclic and other heterocyclic compounds.

Reductive Ring Opening Pathways

The most common transformation of the isoxazole ring is its reductive cleavage to yield β-aminoenones. rsc.orgrsc.org This reaction breaks the weak N-O bond and is typically achieved through catalytic hydrogenation or with chemical reducing agents.

Catalytic Hydrogenation : This is a widely applicable method for isoxazole ring opening. rsc.org Common catalysts include Raney nickel, palladium on carbon (Pd/C), and platinum-based catalysts. publish.csiro.au The reaction proceeds under mild conditions, often at room temperature and atmospheric pressure, to give the corresponding β-aminoenone in high yield. For this compound, this would result in the formation of 1-(thiophen-3-yl)-3-aminoprop-2-en-1-one.

Chemical Reduction : Metal carbonyl complexes are effective reagents for the reductive cleavage of isoxazoles. Molybdenum hexacarbonyl, Mo(CO)₆, in the presence of water, is frequently used to convert isoxazoles into β-aminoenones under thermal conditions. rsc.orgrsc.orgresearchgate.net Iron pentacarbonyl, Fe(CO)₅, under photoirradiation, or nonacarbonyldiiron, Fe₂(CO)₉, with heating, can also achieve the same transformation. rsc.org

Table 2: Common Reagents for Reductive Ring Opening of Isoxazoles

| Reagent/Catalyst | Conditions | Product Type |

| H₂/Raney Ni | Room Temp, Atmospheric Pressure | β-Aminoenone |

| H₂/Pd-C | Room Temp, Atmospheric Pressure | β-Aminoenone |

| Mo(CO)₆, H₂O | Reflux in Acetonitrile | β-Aminoenone |

| Fe(CO)₅, H₂O | Photoirradiation | β-Aminoenone |

| SmI₂ | Mild Conditions | β-Aminoenone |

Mechanistic Investigations of Isoxazole Ring Cleavage

The mechanism of isoxazole ring opening varies with the reagents used. For metal-carbonyl-induced reactions, a proposed mechanism involves the initial coordination of the isoxazole nitrogen to the metal center (e.g., molybdenum). rsc.org This N-complexation facilitates the cleavage of the weak N-O bond, leading to the formation of a complexed (β-oxo vinyl)nitrene intermediate. In the presence of water, this reactive nitrene is then reduced by the metal center to the corresponding amine, yielding the final β-aminoenone product. rsc.orgresearchgate.net An N-complexed isoxazolepentacarbonylmolybdenum intermediate has been prepared and characterized, lending support to this proposed pathway. rsc.org

Photochemical reactions provide another route for ring cleavage. Photoisomerization of isoxazoles can lead to the formation of oxazoles, often proceeding through the homolysis of the O-N bond to form a key acyl azirine intermediate. scilit.com

Ring Transformations to Other Heterocyclic Systems

The β-aminoenone intermediate formed from the reductive ring opening of this compound is a versatile precursor for the synthesis of other heterocyclic systems through subsequent cyclization reactions.

Pyrroles : Isoxazoles can be transformed into substituted pyrroles. thieme-connect.comrsc.org One method involves a DBU-promoted ring transformation where the initial ring opening to an acetylene (B1199291) intermediate is followed by an intramolecular attack of an amino group, ultimately furnishing the pyrrole (B145914) ring. thieme-connect.com Another domino reaction under Fe/Ni relay catalysis can convert 5-aminoisoxazoles and 1,3-diketones into 4-acylpyrrole-2-carboxylic acid derivatives. rsc.org

Pyridines : A variety of methods exist for converting isoxazoles into pyridines. A rhodium carbenoid-induced ring expansion of an isoxazole, followed by rearrangement and oxidation, can produce highly functionalized pyridines in a one-pot procedure. nih.gov Another approach involves an inverse-electron-demand hetero-Diels-Alder reaction between an isoxazole and an enamine, catalyzed by a Lewis acid like TiCl₄, to yield substituted pyridines regioselectively. rsc.orgresearchgate.netnih.gov

Other Heterocycles : Base-promoted rearrangement of specific isoxazolo[4,5-b]pyridine (B12869654) derivatives can lead to the formation of scilit.comrsc.orgorganic-chemistry.orgtriazolyl-pyridines. beilstein-journals.org Additionally, reductive ring opening of hydroxyimino isoxazoles with molybdenum hexacarbonyl has been shown to lead to unexpected pyrazole (B372694) formation. publish.csiro.auresearchgate.net

Functionalization of the Isoxazole Ring at Various Positions

While the C5 position of the target molecule is substituted with the thiophene ring, the C3 and C4 positions of the isoxazole ring are available for further functionalization. Direct C-H functionalization has emerged as a powerful tool for modifying heterocyclic cores.

Halogenation of 3,5-disubstituted isoxazoles typically occurs at the C4 position. researchgate.net Reagents such as N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), and N-iodosuccinimide (NIS) in acetic acid can be used for this purpose. researchgate.net The resulting 4-haloisoxazoles are valuable intermediates for further transformations, such as palladium-catalyzed cross-coupling reactions. nih.gov

For example, 4-iodoisoxazoles readily undergo Sonogashira, Suzuki, Heck, and Buchwald-Hartwig cross-coupling reactions, allowing for the introduction of a wide variety of substituents at the C4 position. nih.govrsc.org Palladium-catalyzed C4-iodination of 3,5-disubstituted isoxazoles has also been reported. researchgate.net Furthermore, catalyst-controlled C-H alkenylation can selectively occur at the C4 position of the isoxazole ring using a palladium catalyst. thieme-connect.com Lithiation of 3,5-disubstituted isoxazoles with n-butyllithium occurs selectively at the 4-position, and the resulting 4-lithio derivative can be trapped with various electrophiles, such as carbon dioxide or iodine, to introduce a carboxylic acid or an iodo group, respectively. cdnsciencepub.com

Table 3: Functionalization Reactions at the C4-Position of 3,5-Disubstituted Isoxazoles

| Reaction Type | Reagent(s) | Functional Group Introduced | Reference |

| Iodination | NIS, Acetic Acid | -I | researchgate.net |

| Lithiation/Carboxylation | 1. n-BuLi; 2. CO₂ | -COOH | cdnsciencepub.com |

| Sonogashira Coupling | Terminal Alkyne, Pd catalyst, CuI | -C≡CR | rsc.org |

| C-H Alkenylation | Alkene, Pd(OAc)₂ | -CH=CHR | thieme-connect.com |

C3 and C4 Substitution Reactions

The functionalization of the isoxazole core in this compound primarily targets the C3 and C4 positions. The inherent electronic nature of the isoxazole ring makes these positions chemically distinct.

Electrophilic Substitution: The isoxazole ring is generally resistant to electrophilic aromatic substitution due to its electron-deficient character. However, theoretical considerations of the stability of reaction intermediates (Wheland intermediates) suggest that if such a reaction were to occur, the C4 position is the most favored site for attack. Electrophilic attack at C4 results in resonance structures where the positive charge is distributed across the carbon atoms without being placed on the electronegative nitrogen atom, which would be highly destabilizing reddit.com.

Functionalization via Halogenation and Cross-Coupling: A more practical and widely employed strategy for substituting the C4 position involves a halogenation-cross-coupling sequence. The isoxazole ring can be functionalized with a halogen, typically iodine, at the C4 position. This C4-iodo-isoxazole derivative then serves as a versatile substrate for various palladium-catalyzed cross-coupling reactions.

For instance, the Sonogashira cross-coupling reaction between a 4-iodoisoxazole (B1321973) and a terminal alkyne provides a powerful method for introducing alkynyl substituents at the C4 position. Research on related 3,5-disubstituted-4-iodoisoxazoles has shown that these reactions proceed efficiently in the presence of a palladium catalyst, a copper(I) co-catalyst, and a suitable base like diethylamine (B46881) (Et₂NH) rsc.org. The substituents at the C3 and C5 positions can influence the reaction's efficiency rsc.org.

Table 1: Representative C4-Functionalization via Sonogashira Cross-Coupling This table illustrates a general reaction scheme for the functionalization of the C4 position of a this compound intermediate.

| Reactant 1 | Reactant 2 | Catalyst System | Product | Typical Yield |

| 4-Iodo-5-(thiophen-3-yl)isoxazole derivative | Terminal Alkyne (R-C≡CH) | Pd(acac)₂/PPh₃, CuI, Et₂NH | 4-Alkynyl-5-(thiophen-3-yl)isoxazole derivative | High |

Data based on analogous reactions described in the literature rsc.org.

Direct functionalization of the C3 position is less common due to the electronic properties of the isoxazole ring rsc.org. Often, substituents at the C3 position are introduced during the initial ring synthesis nih.govrsc.org.

Transformations Involving the 5-Substituent (Thiophene)

The thiophene ring attached at the C5 position of the isoxazole is an electron-rich heterocycle, making it susceptible to a range of chemical transformations, particularly electrophilic substitution and metal-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution: The thiophene ring is significantly more reactive towards electrophiles than benzene. In a 3-substituted thiophene, the C2 and C5 positions are the most activated and are the primary sites for electrophilic attack. Common electrophilic substitution reactions include halogenation (bromination, iodination), nitration, and acylation. This allows for the introduction of functional groups directly onto the thiophene ring, which can then be used for further derivatization.

Metal-Catalyzed Cross-Coupling Reactions: A powerful method for modifying the thiophene ring involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This typically requires the initial halogenation of the thiophene ring, for example, at the C2 or C5 position, to create a bromothiophene or iodothiophene handle. This halogenated intermediate can then be coupled with a variety of boronic acids or esters to form new carbon-carbon bonds, introducing diverse aryl or heteroaryl substituents researchgate.net. This approach has been successfully used to synthesize a range of 5-aryl-thiophene derivatives researchgate.net. Recent studies have also demonstrated methods for the direct C-H arylation of thiophene rings, bypassing the need for pre-halogenation rsc.orgrsc.org.

Table 2: Representative Thiophene Functionalization via Suzuki-Miyaura Cross-Coupling This table outlines a general reaction for modifying the thiophene ring via a halogenation and cross-coupling sequence.

| Reactant 1 | Reactant 2 | Catalyst/Base | Product |

| 5-(Bromo-thiophen-3-yl)isoxazole derivative | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄ / Na₂CO₃ | 5-(Aryl-thiophen-3-yl)isoxazole derivative |

Data based on analogous reactions described in the literature researchgate.net.

Oxidation of the Thiophene Sulfur: The sulfur atom in the thiophene ring can be oxidized to form the corresponding sulfoxide (B87167) or, under stronger conditions, a sulfone. These transformations modify the electronic properties of the thiophene ring, making it more electron-deficient and altering its reactivity in subsequent reactions .

Spectroscopic and Computational Characterization of 5 Thiophen 3 Yl Isoxazole

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, detailed information about the molecular framework, including the chemical environment of individual atoms and their connectivity, can be obtained.

For instance, the 1H NMR spectrum of 3-Phenyl-5-(thiophen-3-yl)isoxazole in CDCl₃ shows characteristic signals for the thiophene (B33073) and isoxazole (B147169) protons. The isoxazole proton appears as a singlet at δ 6.69 ppm. The thiophene protons, along with the phenyl protons, resonate in the aromatic region between δ 7.43 and 7.87 ppm. thieme-connect.comthieme-connect.de

Similarly, for 2-(5-Thiophen-3-yl-isoxazol-3-yl)-pyridine , the 1H NMR spectrum in CDCl₃ reveals a complex pattern of signals. The isoxazole proton is observed at δ 7.06 ppm (s, 1H). The thiophene protons appear as a multiplet at δ 7.83 (m, 2H) and a doublet of doublets at δ 7.45 (dd, J = 5.0, 3.2 Hz, 1H). The pyridine (B92270) protons resonate at δ 8.72 (ddd, J = 8.0, 4.8, 1.2 Hz, 1H), 8.13 (d, J = 8.0 Hz, 1H), 7.47 (t, J = 6.0 Hz, 1H), and 7.37 (ddd, J = 7.5, 4.8, 1.2 Hz, 1H). jocpr.com

The 13C NMR spectrum of 3-Phenyl-5-(thiophen-3-yl)isoxazole in CDCl₃ shows the isoxazole C4 at δ 97.3 ppm. The carbon atoms of the thiophene ring are observed at δ 124.3, 125.4, 126.8, and 129.1 ppm. The isoxazole C3 and C5 carbons resonate at δ 162.9 and 166.6 ppm, respectively. thieme-connect.com

The following table summarizes the 1H NMR data for some derivatives of 5-(thiophen-3-yl)isoxazole.

| Compound | Solvent | Chemical Shift (δ ppm) and Multiplicity |

| 3-Phenyl-5-(thiophen-3-yl)isoxazole | CDCl₃ | 6.69 (s, 1H, isoxazole-H), 7.43-7.50 (m, 5H, Ar-H), 7.83-7.87 (m, 3H, Ar-H) |

| 2-(5-Thiophen-3-yl-isoxazol-3-yl)-pyridine | CDCl₃ | 8.72 (ddd, J = 8.0, 4.8, 1.2 Hz, 1H), 8.13 (d, J = 8.0, 1H), 7.83 (m, 2H), 7.47 (t, J = 6.0 Hz, 1H), 7.45 (dd, J = 5.0, 3.2 Hz, 1H), 7.37 (ddd, J = 7.5, 4.8, 1.2 Hz, 1H), 7.06 (s, 1H) |

| 4-(5-Thiophen-3-yl-isoxazol-3-yl)-pyridine | CDCl₃ | 8.76 (d, J = 6.0 Hz, 2H), 7.88 (s, 1H), 7.74 (d, J = 6.0 Hz, 2H), 7.48 (m, 2H), 6.75 (s, 1H) |

The 13C NMR data for selected derivatives are presented in the table below.

| Compound | Solvent | Chemical Shift (δ ppm) |

| 3-Phenyl-5-(thiophen-3-yl)isoxazole | CDCl₃ | 97.3, 124.3, 125.4, 126.8, 127.1, 128.9 (2C), 129.1, 130.0, 162.9, 166.6 |

| 4-(5-Thiophen-3-yl-isoxazol-3-yl)-pyridine | CDCl₃ | 98.31, 121.66, 124.52, 125.84, 127.42, 129.02, 130.24, 136.91, 148.55, 149.71, 163.76, 170.64 |

While specific 2D NMR data such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) for this compound are not explicitly detailed in the available literature, these techniques are routinely employed in the structural confirmation of its derivatives. For instance, the analysis of a related compound, 5-(Benzo[b]thiophen-3-yl)isoxazol-3-amine, mentions the use of 2D NMR (COSY, HSQC) for its characterization, highlighting the utility of these methods in establishing the connectivity between protons and carbons within the molecule. rsc.org These techniques would be crucial to unambiguously assign all proton and carbon signals for this compound and to determine the relative orientation of the thiophene and isoxazole rings.

1H, 13C, and Heteronuclear NMR Spectroscopic Analyses

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive proof of the molecular structure in the solid state, offering precise information on bond lengths, bond angles, and intermolecular interactions.

A crystal structure for the parent this compound is not available in the searched literature. However, the crystal structure of a derivative, 3-(Quinolin-2-yl)-5-(thiophen-3-yl)isoxazole , has been determined. beilstein-journals.org This provides valuable insight into the geometry and packing of a closely related system. The analysis of this derivative reveals the three-dimensional arrangement of the molecule in the crystalline lattice.

The solid-state packing of isoxazole derivatives is often governed by a network of weak intermolecular interactions. In the crystal structure of a related compound, 1-{[3-(thiophen-2-yl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-1H-indole-2,3-dione, C—H⋯O hydrogen bonds link the molecules into chains. rsc.org These chains are further connected to form slabs, which are held together by offset π–π stacking interactions. rsc.org Similarly, in the crystal structure of 5-(5-phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine, N—H⋯N and C—H⋯N hydrogen bonds are the primary forces connecting the molecules, leading to the formation of double layers. vulcanchem.com These layers are further stabilized by van der Waals forces, creating a three-dimensional supramolecular architecture. vulcanchem.com Such interactions are expected to play a significant role in the crystal packing of this compound as well.

Crystal Structure Analysis of this compound and its Derivatives

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy by providing a precise measurement of its mass-to-charge ratio.

While the HRMS data for the parent this compound was not found, the molecular formulas of its derivatives have been successfully confirmed using this method. For example, the HRMS (APCI) of 3-Phenyl-5-(thiophen-3-yl)isoxazole showed an [M+H]⁺ ion at m/z 228.0467, which is in close agreement with the calculated value of 228.0478 for C₁₃H₁₀NOS. thieme-connect.com

The HRMS data for other derivatives are summarized in the table below, demonstrating the utility of this technique in confirming the elemental composition of these compounds.

| Compound | Ion | Calculated m/z | Found m/z | Reference |

| 4-Allyl-3-phenyl-5-(thiophen-2-yl)isoxazole | [M+H]⁺ | 268.0791 | 268.0785 | ucd.ie |

| N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)isoxazole-3-carboxamide | - | 370.38 g/mol (Molecular Weight) | - | |

| 3-(Quinolin-2-yl)-5-(thiophen-3-yl)isoxazole | [M+H]⁺ | 237.1022 | 237.1027 | beilstein-journals.org |

| Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate | [M]⁺ | 223.0303 | 223.0310 |

Computational Chemistry Approaches

Computational chemistry provides powerful tools to investigate the properties of molecules at an atomic level, offering insights that can be complementary to experimental data. For this compound, methods such as Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) theory, and Molecular Dynamics (MD) simulations are invaluable for elucidating its molecular geometry, electronic characteristics, and conformational behavior.

Density Functional Theory (DFT) is a robust computational method used to determine the electronic structure and optimized geometry of molecules. By employing functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), it is possible to predict key structural parameters such as bond lengths and angles with high accuracy.

For this compound, DFT calculations would reveal a nearly planar conformation, a consequence of the aromatic nature of both the thiophene and isoxazole rings. The dihedral angle between the two rings is a critical parameter influencing the extent of π-conjugation between them. In similar structures, such as those containing linked aromatic heterocycles, small dihedral angles are typically favored to maximize orbital overlap. vulcanchem.com

Table 1: Predicted Bond Lengths and Angles for this compound based on DFT Calculations

| Parameter | Predicted Value (Å / °) |

| Bond Lengths (Å) | |

| Isoxazole N-O | 1.37 |

| Isoxazole C3-N | 1.30 |

| Isoxazole C4-C3 | 1.42 |

| Isoxazole C5-C4 | 1.35 |

| Isoxazole O-C5 | 1.34 |

| Thiophene C2'-S | 1.71 |

| Thiophene C5'-S | 1.70 |

| Thiophene C2'-C3' | 1.37 |

| Thiophene C3'-C4' | 1.43 |

| Thiophene C4'-C5' | 1.38 |

| C5-C3' (Inter-ring) | 1.46 |

| **Bond Angles (°) ** | |

| Isoxazole C3-N-O | 109.5 |

| Isoxazole N-C3-C4 | 111.0 |

| Isoxazole C3-C4-C5 | 105.0 |

| Isoxazole C4-C5-O | 108.5 |

| Isoxazole N-O-C5 | 106.0 |

| Thiophene C2'-S-C5' | 92.2 |

| Thiophene S-C2'-C3' | 111.5 |

| Thiophene C2'-C3'-C4' | 112.5 |

| Thiophene C3'-C4'-C5' | 112.3 |

| Thiophene C4'-C5'-S | 111.5 |

Note: The values in this table are representative and based on DFT calculations of similar isoxazole and thiophene-containing compounds.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies of the HOMO and LUMO, and the energy gap between them (HOMO-LUMO gap), are crucial descriptors of a molecule's reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity.

For this compound, the HOMO is expected to be distributed over the electron-rich thiophene ring, while the LUMO would likely have significant contributions from the electron-accepting isoxazole ring. This distribution influences the molecule's behavior in electrophilic and nucleophilic reactions. DFT calculations can provide precise energy values for these orbitals. In a related compound, 3-(thiophen-2-yl)-5-(trifluoromethyl)isoxazole, FMO analysis revealed the influence of substituents on the orbital energies. nih.gov Similarly, studies on other isoxazole derivatives have reported HOMO-LUMO gaps in the range of 4-5 eV, indicating moderate chemical reactivity. acu.edu.in

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO (Highest Occupied Molecular Orbital) | -6.5 to -7.0 |

| LUMO (Lowest Unoccupied Molecular Orbital) | -1.5 to -2.0 |

| HOMO-LUMO Energy Gap (ΔE) | 4.5 to 5.0 |

Note: These values are estimations based on data from analogous compounds and serve to illustrate the expected electronic properties.

The analysis of the HOMO and LUMO electron density distributions would further pinpoint the most probable sites for electrophilic and nucleophilic attack, providing a theoretical basis for predicting the regioselectivity of its reactions.

Molecular Dynamics (MD) simulations offer a powerful approach to explore the conformational landscape and dynamic behavior of molecules over time. By simulating the atomic motions based on a force field, MD can reveal stable conformations, rotational energy barriers, and the flexibility of different parts of the molecule.

For this compound, a key conformational feature is the rotation around the single bond connecting the thiophene and isoxazole rings. MD simulations can be employed to study the torsional potential and identify the most stable dihedral angles. In related systems, such as {[5-(2-chlorophenyl)isoxazol-3-yl]methyl}amine, MD simulations have demonstrated the existence of multiple stable conformers and quantified the rotational barriers between them. These simulations also provide insights into collective motions, such as ring puckering and torsions of side chains.

Table 3: Illustrative Data from a Hypothetical Molecular Dynamics Simulation of this compound

| Parameter | Description | Illustrative Value |

| Dominant Dihedral Angle | The most frequently observed angle between the thiophene and isoxazole rings. | ~10-20° |

| Rotational Energy Barrier | The energy required to rotate from a stable to a transition state conformation around the inter-ring bond. | 2-4 kcal/mol |

| RMSD (Root-Mean-Square Deviation) | A measure of the average distance between the atoms of superimposed structures, indicating flexibility. | 0.5 - 1.0 Å |

Note: This table presents hypothetical data to illustrate the type of information that can be obtained from an MD simulation, based on findings for analogous molecules.

Preclinical Mechanistic Investigations and Structure Activity Relationship Sar Studies

Design Principles for Isoxazole-Thiophene Scaffolds in Biological Systems

The design of isoxazole-thiophene scaffolds in medicinal chemistry is guided by several key principles aimed at optimizing their interaction with biological targets. The structural characteristics of the isoxazole (B147169) ring, including its ability to participate in various noncovalent interactions such as hydrogen bonding and π-π stacking, make it a versatile component in drug design. symc.edu.cn The introduction of an isoxazole moiety can enhance a molecule's efficacy, reduce toxicity, and improve its pharmacokinetic profile. symc.edu.cn

The design strategy often involves creating a library of derivatives by introducing various substituents at different positions on both the isoxazole and thiophene (B33073) rings. This allows for a systematic exploration of the chemical space around the core scaffold to identify compounds with desired biological activities. core.ac.uk Computational methods, such as molecular docking, are frequently employed to predict the binding modes of these derivatives with their target proteins and to guide the design of more potent and selective compounds. nih.govrsc.org

Structure-Activity Relationship (SAR) Analysis of 5-(thiophen-3-yl)isoxazole Derivatives

Structure-Activity Relationship (SAR) analysis is a critical component of drug discovery that systematically investigates how chemical structure influences biological activity. For this compound derivatives, SAR studies have provided valuable insights into the structural requirements for various pharmacological effects.

The biological activity of this compound derivatives can be significantly modulated by altering the substituents on both the isoxazole and thiophene rings.

For instance, in a series of 5-(thiophen-2-yl)isoxazole derivatives designed as anti-breast cancer agents, the presence of a trifluoromethyl (-CF3) group at the 4-position of the isoxazole ring was found to be crucial for activity. rsc.orgresearchgate.net The compound 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole (TTI-4) demonstrated an IC50 value of 2.63 μM against the MCF-7 human breast cancer cell line. researchgate.net Further optimization led to the discovery of 5-(thiophen-2-yl)-4-(trifluoromethyl)-3-(3,4,5-trimethoxyphenyl)isoxazole (TTI-6), which exhibited an even more potent IC50 value of 1.91 μM. rsc.org This highlights the positive impact of an additional methoxy (B1213986) group on the phenyl ring at the 3-position. rsc.org Comparison with a non-trifluoromethylated analogue, 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole, which had a much higher IC50 of 19.72 μM, underscored the importance of the -CF3 moiety in enhancing anticancer activity. rsc.org

In another study focusing on anti-inflammatory agents, a series of 3,5-disubstituted isoxazoles were synthesized. The compound 3-(3-methylthiophen-2-yl)-5-(3,4,5-trimethoxyphenyl)isoxazole showed significant inhibitory activity against both lipoxygenase (LOX) and cyclooxygenase-2 (COX-2) enzymes. nih.gov This suggests that the presence and position of a methyl group on the thiophene ring, along with the trimethoxyphenyl substituent, are key determinants for anti-inflammatory action.

The introduction of different functional groups can also influence other biological activities. For example, the presence of a thiophene moiety has been shown to increase the antimicrobial activity of isoxazole derivatives. mdpi.com

| Compound | Substituents | Biological Activity | IC50 (μM) | Cell Line/Target |

|---|---|---|---|---|

| TTI-4 | 3-(3,4-dimethoxyphenyl), 4-CF3 on isoxazole; 5-(thiophen-2-yl) | Anticancer | 2.63 | MCF-7 |

| TTI-6 | 3-(3,4,5-trimethoxyphenyl), 4-CF3 on isoxazole; 5-(thiophen-2-yl) | Anticancer | 1.91 | MCF-7 |

| Non-CF3 Analogue | 3-(3,4-dimethoxyphenyl) on isoxazole; 5-(thiophen-2-yl) | Anticancer | 19.72 | MCF-7 |

| Compound 2b | 3-(3-methylthiophen-2-yl), 5-(3,4,5-trimethoxyphenyl) on isoxazole | Anti-inflammatory | N/A | LOX/COX-2 |

The specific placement of functional groups on both the isoxazole and thiophene rings plays a pivotal role in determining the biological activity of these compounds.

SAR studies on anti-breast cancer agents revealed the importance of an unsubstituted thiophene ring at the 5-position of the isoxazole core for superior activity. rsc.org Any substitution on the thiophene ring was found to be detrimental to the anticancer effect. Furthermore, the presence of a -CF3 group at the 4-position of the isoxazole ring and a highly electron-rich benzene (B151609) ring with three methoxy groups at the 3-position were identified as key features for high potency. rsc.org

In the context of G protein-activated inwardly rectifying potassium (GIRK) channel modulators, the position of the heteroatom within the aromatic ring attached to the isoxazole was predicted to be optimal at the 2-position, as seen with furan (B31954) and thiophene. acs.org This suggests that the spatial arrangement of the heteroatom influences the ligand's ability to form favorable interactions within the binding pocket.

For antimicrobial activity, isoxazoles substituted with a thiophenyl moiety have shown significant efficacy. mdpi.com The position of the thiophene ring on the isoxazole core is crucial, with the 5-position often being favored. researchgate.net The nature and position of substituents on the thiophene ring itself can also fine-tune the antimicrobial spectrum and potency. For example, the presence of electron-withdrawing groups on an aromatic ring attached to the isoxazole scaffold has been shown to increase antibacterial and antifungal activity. rsc.org

Impact of Substituent Variation on Biological Activity Profiles

Investigation of Molecular Targets and Mechanistic Pathways in Preclinical Models

Understanding the molecular targets and the mechanisms by which this compound derivatives exert their effects is fundamental to their development as therapeutic agents.

A significant number of isoxazole-thiophene derivatives have been investigated as enzyme inhibitors.

As previously mentioned, 3-(3-methylthiophen-2-yl)-5-(3,4,5-trimethoxyphenyl)isoxazole was identified as a dual inhibitor of LOX and COX-2. nih.gov In silico molecular docking studies revealed that this compound binds to the catalytic domains of LOX, COX-1, and COX-2 with a high atomic contact energy score, suggesting a strong interaction with the active sites of these enzymes. nih.gov The inhibition of these enzymes, which are key in the arachidonic acid metabolism pathway, is a well-established strategy for combating inflammation and carcinogenesis. nih.gov

Other isoxazole derivatives have been evaluated for their inhibitory effects on 5-lipoxygenase (5-LOX), an enzyme involved in the biosynthesis of pro-inflammatory leukotrienes. nih.govplos.org Several synthesized isoxazole derivatives demonstrated significant, dose-dependent inhibition of the 5-LOX pathway. nih.govplos.org

| Compound | Target Enzyme | Inhibitory Activity | Binding Mechanism |

|---|---|---|---|

| 3-(3-methylthiophen-2-yl)-5-(3,4,5-trimethoxyphenyl)isoxazole | LOX, COX-1, COX-2 | Significant inhibition | Binds to the catalytic domain |

| Isoxazole derivatives (C3, C5, C6) | 5-LOX | IC50 values of 8.47 μM (C3), 10.48 μM (C5) | Dose-dependent inhibition |

The this compound scaffold has also been explored for its ability to modulate various receptors.

In the development of anti-breast cancer agents, 5-(thiophen-2-yl)isoxazole derivatives were found to target the estrogen receptor alpha (ERα). rsc.org In silico molecular docking and induced fit analysis supported the hypothesis that these compounds inhibit ERα, a crucial nuclear hormone receptor implicated in several cancers. rsc.org The binding of these ligands to ERα is thought to disrupt its normal function, leading to the induction of apoptosis and cell cycle arrest in cancer cells. rsc.org

Derivatives of isoxazole have also been designed as allosteric modulators of receptors. For instance, isoxazole compounds have been developed as inverse agonists for the retinoic acid receptor-related orphan receptor γt (RORγt). acs.org Co-crystallization studies revealed that the isoxazole scaffold allows for deep penetration into an allosteric site on the receptor, leading to modulation of its activity. acs.org

Furthermore, positive allosteric modulators of α-amino-3-hydroxy-5-methyl-isoxazole-propionic acid (AMPA) receptors have been developed from other heterocyclic scaffolds that share structural similarities with isoxazole-thiophene derivatives. nih.gov These modulators bind to a solvent-accessible pocket at the interface between receptor subunits, facilitating synaptic plasticity. nih.gov

Cellular Signaling Pathway Modulation (e.g., NF-κB, MyD88)

The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and the myeloid differentiation primary response 88 (MyD88) are critical components of signaling pathways that regulate inflammation, immune responses, and cell survival. google.comgoogle.com The MyD88 protein functions as an essential adaptor molecule for most Toll-like receptors (TLRs), mediating the induction of inflammatory cytokines through the activation of NF-κB. nih.gov Consequently, inhibitors of this pathway are of significant interest in drug discovery.

The isoxazole scaffold has been identified as relevant to the modulation of these pathways. ambeed.com MyD88-dependent TLR signaling leads to the activation of the NF-κB transcription factor. nih.govacs.org Specifically, the MyD88 adaptor protein is crucial for bridging interactions between TLRs and downstream kinases, which ultimately results in NF-κB activation and the expression of over 150 target genes, including those for pro-inflammatory cytokines. google.comnih.gov

Derivatives of isoxazole have been investigated for their potential to interfere with this signaling cascade. For instance, studies on 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide (B70380) showed it could downregulate the expression of Toll-like receptor 4 (TLR4), a key upstream activator of the MyD88-dependent pathway. mdpi.com Other research has focused on small molecule inhibitors that can directly block the binding of NF-κB components to DNA, thereby inhibiting both canonical and non-canonical NF-κB pathways. google.com While direct studies on this compound are limited, related structures incorporating the thiophene-isoxazole motif are recognized for their potential to modulate these critical inflammatory and immune signaling pathways.

Preclinical Efficacy Studies in in vitro and in vivo Disease Models (excluding human trials)

Evaluation of Antimicrobial Activity against Specific Pathogens

The thiophene-isoxazole scaffold has been the basis for the synthesis of novel compounds with significant antimicrobial properties. Research has demonstrated the efficacy of these derivatives against a range of pathogenic bacteria and fungi.

In one study, a series of 4,5-dihydro-5-(substituted phenyl)-3-(thiophene-2-yl)isoxazole derivatives were synthesized and evaluated in vitro using the agar (B569324) plate disc diffusion method. e-journals.in The compounds were tested against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), and fungi (Aspergillus niger, Candida albicans). e-journals.in One derivative, KCG-5, which features a chloride substituent, showed particularly high activity against E. coli, P. aeruginosa, and C. albicans. e-journals.in

Another investigation focused on fifteen isoxazole derivatives containing a thiophenyl moiety, assessing their antimicrobial and antibiofilm activity against S. aureus, P. aeruginosa, and C. albicans. nih.gov Two compounds, PUB9 and PUB10, demonstrated notably higher antimicrobial activity compared to the other derivatives. PUB9 was especially effective against Staphylococcus aureus, and both compounds were capable of reducing more than 90% of biofilm-forming cells across all tested species. nih.gov The strong impact of the thiophene moiety on biological activity was highlighted in these findings. nih.gov

Further studies have corroborated the antimicrobial potential of isoxazoles linked to a thiophene ring, confirming their activity against various bacterial and fungal strains and underscoring the importance of this structural combination in developing new antimicrobial agents. d-nb.infoipindexing.com

| Compound/Derivative Series | Pathogens Tested | Key Findings | Reference |

|---|---|---|---|

| 4,5-dihydro-5-(substituted phenyl)-3-(thiophene-2-yl)isoxazoles | S. aureus, B. subtilis, E. coli, P. aeruginosa, A. niger, C. albicans | Compound KCG-5 showed high activity against E. coli, P. aeruginosa, and C. albicans. | e-journals.in |

| Isoxazole derivatives with thiophenyl moiety (e.g., PUB9, PUB10) | S. aureus, P. aeruginosa, C. albicans | PUB9 and PUB10 reduced >90% of biofilm. PUB9 was highly active against S. aureus. | nih.gov |

| 5-Amino-3-(thiophen-2-yl)isoxazole-4-carbonitrile | Various Gram-positive and Gram-negative bacteria and fungi | Demonstrated broad-spectrum antimicrobial activities. | d-nb.info |

Anticancer Activity via Cell Line Studies and Apoptosis Induction

Derivatives of thiophenyl-isoxazole have emerged as a promising class of compounds in anticancer research, with studies demonstrating their cytotoxic effects against various cancer cell lines and their ability to induce programmed cell death (apoptosis).

One line of research focused on 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole (14) and its trifluoromethylated analogue, 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole (2g). nih.govresearchgate.netrsc.org The trifluoromethylated compound 2g exhibited significantly enhanced anticancer activity against the human breast cancer cell line MCF-7, with a half-maximal inhibitory concentration (IC50) of 2.63 µM, which was nearly eight times more potent than its non-trifluoromethylated counterpart (IC50 = 19.72 µM). nih.govresearchgate.netrsc.org Further investigations confirmed that the mechanism of cell death was apoptosis, as evidenced by apoptosis induction assays, cell cycle analysis, and nuclear staining. nih.govresearchgate.net

In a related study, a series of novel 5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoles were designed and evaluated for their anticancer properties against MCF-7, 4T1 (murine breast cancer), and PC-3 (prostate cancer) cell lines. rsc.orgresearchgate.net The compound 5-(thiophen-2-yl)-4-(trifluoromethyl)-3-(3,4,5-trimethoxyphenyl)isoxazole (TTI-6) was identified as the most potent agent, with an IC50 value of 1.91 µM against MCF-7 cells. rsc.org Structure-activity relationship (SAR) studies revealed that an unsubstituted thiophene ring at the 5th position, a trifluoromethyl group at the 4th position, and an electron-rich trimethoxyphenyl ring at the 3rd position of the isoxazole core were crucial for superior activity. rsc.org The anticancer effects were linked to the inhibition of estrogen receptor alpha (ERα), and the mechanism was confirmed to involve apoptosis induction. rsc.orgresearchgate.net

Other studies on 3,5-diaryl isoxazole derivatives have also shown potential against prostate cancer PC3 cells, with one compound demonstrating high selectivity comparable to the standard drug 5-fluorouracil. nih.gov

| Compound | Cell Line(s) | IC50 Value | Mechanism | Reference |

|---|---|---|---|---|

| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole (2g) | MCF-7 (Breast) | 2.63 µM | Apoptosis Induction | nih.govresearchgate.netrsc.org |

| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole (14) | MCF-7 (Breast) | 19.72 µM | Apoptosis Induction | nih.govresearchgate.netrsc.org |

| 5-(thiophen-2-yl)-4-(trifluoromethyl)-3-(3,4,5-trimethoxyphenyl)isoxazole (TTI-6) | MCF-7 (Breast), 4T1 (Breast), PC-3 (Prostate) | 1.91 µM (MCF-7) | Apoptosis Induction, ERα Inhibition | rsc.orgresearchgate.net |

| 3,5-diaryl isoxazole (Compound 26) | PC3 (Prostate) | High selectivity vs. non-tumorigenic cells | Binding to S6K1 | nih.gov |

Anti-inflammatory and Immunomodulatory Effects

The isoxazole framework, particularly when combined with a thiophene moiety, has been shown to possess significant anti-inflammatory and immunomodulatory properties in various preclinical models. These compounds often exert their effects by targeting key enzymes and pathways involved in the inflammatory response.

A notable example is 5-(3-methylthiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)-1,2-oxazole, which demonstrated significant inhibitory activity against both lipoxygenase (LOX) and cyclooxygenase-2 (COX-2). mdpi.com These enzymes are crucial mediators of inflammation through the production of leukotrienes and prostaglandins. Overproduction of these molecules can contribute to inflammatory conditions. mdpi.com

The anti-inflammatory potential of isoxazole derivatives has been further confirmed in in vivo studies. In a carrageenan-induced rat paw edema model, a standard assay for acute inflammation, several synthesized isoxazole derivatives showed significant anti-inflammatory activity. nih.govresearchgate.net For instance, compounds 5b, 5c, and 5d produced edema inhibition of 75.68%, 74.48%, and 71.86%, respectively, after 2 hours. nih.gov Molecular docking studies suggested that these effects are likely mediated through interaction with the active site of the COX-2 enzyme. nih.govresearchgate.net

The immunomodulatory effects of isoxazole derivatives have also been documented. One study on 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide demonstrated that it could modulate T-cell and B-cell levels in lymphoid organs and enhance antibody production in mice. mdpi.com Another derivative, 5-amino-3-methyl-N-[(4-methylphenyl)methyl]-1,2-oxazole-4-carboxamide (MO5), was found to inhibit the humoral immune response in vitro and suppress the eliciting phase of the delayed-type hypersensitivity (DTH) response in vivo. mdpi.com These findings highlight the potential of thiophene-isoxazole compounds to modulate immune functions and act as anti-inflammatory agents. mdpi.com

Advanced Applications of 5 Thiophen 3 Yl Isoxazole in Chemical Sciences

Materials Science Applications

The combination of the thiophene (B33073) and isoxazole (B147169) moieties provides a platform for developing materials with tailored properties. Thiophene-based materials are renowned for their chemical robustness and functional versatility in organic electronics, while isoxazoles contribute to creating diverse molecular architectures, including liquid crystals and biologically active agents. researchgate.netsciensage.info

Integration into Polymer Architectures for Specific Thermal and Mechanical Properties

The incorporation of heterocyclic units like 5-(thiophen-3-yl)isoxazole into polymer backbones can significantly influence their thermal and mechanical properties. The rigidity of the aromatic rings can enhance the glass transition temperature (Tg) and thermal stability of the resulting polymers. Research on copolymers containing isoxazole derivatives, such as 2-[(5-methylisoxazol-3-yl)amino]-2-oxo-ethyl methacrylate (B99206) (IAOEMA), has shown that the Tg of the copolymers increases with a higher mole fraction of the isoxazole-containing monomer. researchgate.net Similarly, thiophene-containing copolymers have been shown to possess high glass transition temperatures and good mechanical strength, which is attributed to the formation of cross-linking points and the ordered orientation of crystallites under deformation. rsc.org

The thermal stability of polymers is often evaluated using thermogravimetric analysis (TGA). Polythiophenes containing heterocyclic side groups have been shown to be thermally stable, with complete decomposition occurring at temperatures around 500 °C. vnu.edu.vn The introduction of rigid structures like the this compound unit is expected to impart favorable thermal characteristics to polymer systems. For instance, fully biobased copolyesters containing rigid 2,5-furandicarboxylate (FDCA) units exhibit enhanced thermal and mechanical properties compared to their purely aliphatic counterparts. mdpi.com

| Polymer System | Key Heterocyclic Moiety | Observed Thermal Property | Reference |

|---|---|---|---|

| Copolymers of IAOEMA with Styrene and Methyl Methacrylate | 5-methylisoxazole | Glass transition temperature (Tg) increases with increasing IAOEMA content. | researchgate.net |

| Thiophene copolymers with cyclic siloxane units | Thiophene | Possessed higher glass transition temperatures and larger Young's moduli. | rsc.org |

| Polythiophenes containing benzo[d]thiazole | Thiophene, Benzothiazole | Decomposed completely at 500 °C, indicating average thermal stability. | vnu.edu.vn |

| Poly(hexamethylene succinate-co-2,5-furandicarboxylate) | Furan (B31954) | Enhanced thermal and mechanical properties due to the rigid furan ring. | mdpi.com |

Role in Organic Electronic Devices (e.g., OLEDs) and Photochromic Materials

Thiophene-based compounds are cornerstones in the field of organic electronics, utilized as semiconductors in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.netnih.govunibo.it The excellent charge transport properties and stability of polythiophenes make them ideal for these applications. juniperpublishers.com The incorporation of an isoxazole ring can further modulate the electronic properties. Branched oligothiophenes, for example, have been used as active layers in OLEDs, where their V-shaped structure minimizes aggregation and enhances solid-state photoluminescence. researchgate.net

The donor-acceptor nature of the thiophene-isoxazole scaffold is particularly advantageous. Thieno[3,2-b]thiophene (TT) derivatives, which share structural similarities, are used to create semiconducting materials with improved air stability and charge transport. nih.gov Theoretical studies on isoxazole-based derivatives containing thiophene have screened them as potential donor materials for bulk heterojunction organic solar cells, highlighting their promise in optoelectronic applications. dntb.gov.ua

Furthermore, the integration of this heterocyclic system into photochromic materials has been explored. Diarylethenes bearing an isoxazole unit have been synthesized and their photochromic properties investigated. acs.org These molecules can undergo reversible isomerization upon irradiation with light, making them suitable for applications in optical data storage and molecular switches. A luminescent platinum(II) complex featuring a 5,6-dithienyl-1,10-phenanthroline ligand exhibits photochromic behavior, where the photocyclization can be triggered by excitation of the metal-to-ligand charge transfer band. acs.org

| Compound/Material Class | Device Application | Key Feature/Property | Reference |

|---|---|---|---|

| Thiophene-based nanoparticles (TNPs) | OLED, OFET, Sensors | Excellent electron transport and optical properties. | researchgate.net |

| Branched oligothiophenes (V-shaped) | OLED | Minimizes aggregation, promotes efficient solid-state photoluminescence. | researchgate.net |

| N-[5′-methyl-3′-isoxasolyl]-N-[(E)-1-(-2-thiophene)] methylidene]amine derivatives | Organic Solar Cells (Theoretical) | Screened as potential donor materials. | dntb.gov.ua |

| Diarylethene with an isoxazole unit | Photochromic Materials | Undergoes reversible photoisomerization for optical recording. | acs.org |

Liquid Crystal and Dye-Sensitized Solar Cell Applications

The rigid, calamitic (rod-like) shape of molecules containing the this compound core makes them candidates for liquid crystalline materials. mdpi.com Research has shown that compounds incorporating thiophene and isoxazole rings can exhibit thermotropic nematic and smectic phases. tandfonline.com The substitution of a phenyl ring with a thienyl ring in these structures has been found to decrease the phase transition temperature. tandfonline.com Thiophene-based liquid crystals are valued for their favorable optical properties and potential use in electro-optical devices. acs.org

In the realm of renewable energy, isoxazole-thiophene structures are being investigated for use in dye-sensitized solar cells (DSSCs). nih.gov In a typical DSSC, a sensitizer (B1316253) dye absorbs light and injects electrons into a semiconductor, often titanium dioxide (TiO₂). A series of donor-acceptor organic sensitizers featuring an isoxazole unit linking a triphenylamine (B166846) donor and a dithiophene π-spacer has been synthesized and studied. researchgate.net X-ray crystal structure analysis of these molecules revealed a planar arrangement between the dithiophene and isoxazole fragments, which facilitates π-conjugation and electronic coupling between the donor and acceptor units. researchgate.net The efficiency of these dyes in DSSCs is dependent on the anchoring group used to attach the dye to the TiO₂ surface. researchgate.net

| Compound Series | Application | Key Finding | Reference |

|---|---|---|---|

| 3-[4-(4-trans-n-heptylcyclohexyl)phenyl]-5-(5-n-alkylthiophene)isoxazole | Liquid Crystals | Exhibited thermotropic nematic and smectic phases; thiophene substitution lowered transition temperatures compared to phenyl. | tandfonline.com |

| Donor-π-acceptor sensitizers with isoxazole spacer | Dye-Sensitized Solar Cells | Planar structure allows for excellent π-conjugation; device performance depends on the anchoring group. | researchgate.net |

Catalysis

The distinct electronic properties of the isoxazole and thiophene rings make them valuable components in the design of ligands for metal catalysis and in the development of organocatalysts.

Development of Isoxazole-Thiophene Ligands for Metal-Catalyzed Reactions

Ligands play a crucial role in homogeneous catalysis by modulating the reactivity and selectivity of the metal center. The combination of a π-excessive thiophene ring and a π-deficient isoxazole ring in a single ligand framework offers unique electronic and steric tunability. The synthesis of isoxazole derivatives containing a thiophene moiety has been reported through various methods, including 1,3-dipolar cycloaddition reactions. rsc.org These compounds can serve as bidentate or polydentate ligands, coordinating to metal centers through the nitrogen atom of the isoxazole and the sulfur atom of the thiophene, or through other functional groups attached to the rings.

Metal-catalyzed reactions are fundamental to modern synthetic chemistry, and the development of novel ligands is a continuous pursuit. For instance, copper-catalyzed reactions are widely used for constructing C-N, C-O, and C-S bonds, and isoxazole-thiophene ligands could find application in such transformations. nih.gov Gold(I) catalysts have been used for the intramolecular cycloisomerization of isoxazoles substituted with a propargyl group, demonstrating the interaction of metals with the isoxazole scaffold to facilitate complex reactions. frontiersin.org While direct applications of this compound as a ligand are not extensively documented, the synthesis of related structures, such as (E)-N-(arylethenesulfonyl)thiophene-2-carboxamides which then form isoxazoles, points to the accessibility of these scaffolds for ligand development. rsc.org

Chiral Isoxazole Derivatives in Asymmetric Catalysis

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is of paramount importance in the pharmaceutical and fine chemical industries. Chiral derivatives incorporating the isoxazole ring have emerged as effective organocatalysts and ligands. The development of chiral squaramide catalysts derived from cinchona alkaloids has enabled the enantioselective 1,6-Michael addition of pyrazolin-5-ones to 3-methyl-4-nitro-5-alkenylisoxazoles. khalsacollege.edu.in This methodology provides access to highly functionalized, chiral heterocyclic compounds containing both pyrazole (B372694) and isoxazole motifs in good yields and enantioselectivities. khalsacollege.edu.in

The isoxazole unit serves as a rigid scaffold to which chiral auxiliaries and catalytic groups can be attached. In these squaramide catalysts, the isoxazole-containing substrate is activated through hydrogen bonding interactions, allowing for a stereocontrolled nucleophilic attack. khalsacollege.edu.in Similarly, chiral sulfoximine-based thioureas have been designed as organocatalysts for reactions like the asymmetric Biginelli reaction, demonstrating the versatility of combining sulfur-containing chiral moieties with other heterocyclic structures to induce enantioselectivity. beilstein-journals.org The construction of axially chiral systems, such as 3,4′-indole–pyrazole derivatives, has been achieved through chiral phosphoric acid-catalyzed reactions, further highlighting the potential of creating stereochemically complex molecules using heterocyclic building blocks. rsc.org

| Catalyst/Substrate Type | Reaction | Key Outcome | Reference |

|---|---|---|---|

| Cinchonidine squaramide catalyst with 3-methyl-4-nitro-5-alkenylisoxazole substrate | Enantioselective 1,6-Michael addition of pyrazolin-5-one | Synthesis of chiral pyrazole-isoxazole compounds in good yields (up to 91%) and enantiomeric ratio (up to 91:9). | khalsacollege.edu.in |

| Chiral squaramide catalyst with β-nitrostyrenes and 3-methyl-2-pyrazolin-5-one | Asymmetric Michael addition | Yielded chiral pyrazol-3-ol derivatives in moderate to high yields with good enantioselectivities. | researchgate.net |

| Chiral phosphoric acid with indole-pyrazole substrates | Catalytic asymmetric Mannich reaction | Synergistic installation of a chiral axis and a quaternary stereocenter with high diastereoselectivities and enantioselectivities. | rsc.org |

Supramolecular Chemistry

The unique electronic and structural characteristics of the this compound scaffold, namely the distinct dipole moment of the isoxazole ring and the π-rich surface of the thiophene moiety, make it a valuable component in the field of supramolecular chemistry. This branch of chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent intermolecular forces. The ability to precisely control the arrangement of molecules in the solid state is a core principle of crystal engineering, a sub-discipline of supramolecular chemistry. wikipedia.org The predictable nature of interactions such as dipole-dipole forces and π-π stacking involving the this compound unit allows for the rational design of complex, functional supramolecular architectures.

Design of Self-Assembled Systems Driven by Dipole-Dipole Interactions

The self-assembly of molecular building blocks into ordered superstructures is governed by a variety of non-covalent interactions. wikipedia.org Among these, dipole-dipole interactions, which are attractive forces between the positive end of one polar molecule and the negative end of another, are crucial for polar molecules. solubilityofthings.comlibretexts.org The isoxazole ring possesses a significant dipole moment, which is a key factor in its interaction with other molecules. acs.org This inherent polarity directs the assembly of isoxazole-containing molecules, including this compound derivatives, into predictable arrangements.

Research has shown that the head-to-tail alignment of isoxazole rings is a common and energetically favorable motif in the solid state. researchgate.netoup.com This arrangement maximizes the attractive electrostatic interactions between the electron-poor region of one isoxazole ring and the electron-rich region of a neighboring ring. Theoretical calculations, such as Density Functional Theory (DFT), have confirmed that this linear array of dipoles can induce polarization in adjacent molecules, further strengthening the dipole-dipole interactions and leading to cooperative assembly. researchgate.net

In addition to dipole-dipole forces, π-π stacking interactions involving the thiophene and other aromatic rings contribute significantly to the stability of these self-assembled systems. researchgate.netresearchgate.net Crystal structure analyses of related compounds reveal that molecules often pack in layers or columns, stabilized by a combination of C—H⋯O hydrogen bonds and offset π–π interactions, resulting in complex three-dimensional supramolecular networks. iucr.org The interplay between the directional dipole-dipole interactions of the isoxazole units and the less directional but significant π-π stacking of the aromatic systems allows for fine-tuning of the final supramolecular architecture. The solvent environment also plays a critical role, with less polar solvents often promoting stronger enthalpic gains and leading to the formation of larger, more cooperative assemblies. researchgate.netacs.org

| Interaction Type | Description | Role in Self-Assembly of Isoxazole Derivatives |

| Dipole-Dipole | Attractive forces between the permanent dipoles of polar molecules. solubilityofthings.comlibretexts.org | Primary driving force for the head-to-tail alignment of isoxazole rings, creating ordered arrays. researchgate.netoup.com |

| π-π Stacking | Non-covalent attraction between aromatic rings. | Works in conjunction with dipole-dipole forces to stabilize stacked structures, particularly involving the thiophene ring. researchgate.netresearchgate.net |

| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom. | C—H⋯O bonds are often observed in the crystal packing of isoxazole derivatives, contributing to the overall 3D structure. iucr.org |

Supramolecular Polymerization Utilizing Isoxazole Motifs

The same intermolecular forces that direct the self-assembly of discrete molecular systems can be harnessed to create one-dimensional, polymer-like chains in a process known as supramolecular polymerization. The isoxazole motif is particularly effective in driving this process due to the directional and persistent nature of its dipole-dipole interactions. oup.comresearchgate.net

The polymerization process for isoxazole-containing monomers, such as tris(phenylisoxazolyl)benzene derivatives, is often cooperative. oup.comresearchgate.nethiroshima-u.ac.jp This is characterized by a two-step mechanism involving a slow nucleation phase, where initial small aggregates (nuclei) are formed, followed by a rapid elongation phase, where monomers are added to the growing chains. oup.comresearchgate.net This cooperative behavior is driven by the multiple dipole array and induced dipoles within the growing supramolecular organization. researchgate.net The head-to-tail arrangement of isoxazole dipoles is the key interaction that propagates the chain growth.

These supramolecular polymers frequently adopt helical structures. oup.comresearchgate.nethiroshima-u.ac.jp The helicity (whether right-handed or left-handed) can be controlled by introducing chiral centers into the side chains of the monomer units. oup.comhiroshima-u.ac.jp The combination of dipole-dipole interactions and π-π stacking is crucial for the formation and stability of these polymeric structures. researchgate.netresearchgate.net Studies on various derivatives have shown that the mechanism of assembly can be switched from an isodesmic (non-cooperative) to a cooperative pathway by changing the solvent or by modifying the steric bulk of substituents on the monomer. researchgate.netacs.org For instance, bulkier substituents can favor a more enthalpically driven, cooperative polymerization process. researchgate.net

| Monomer Type | Driving Interactions | Resulting Structure | Key Findings |

| Tris(phenylisoxazolyl)benzenes | Dipole-dipole, π-π stacking researchgate.netresearchgate.net | Stacked supramolecular polymers researchgate.net | Assembly is responsive to solvent properties; can exhibit aggregation-induced emission. researchgate.nethiroshima-u.ac.jp |